

Paroxetine-d6: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Paroxetine-d6-1

Cat. No.: B15615962

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This technical guide provides an in-depth overview of Paroxetine-d6, a deuterated internal standard for the quantification of paroxetine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its safety, handling, and application in analytical methodologies.

Core Safety and Handling Information

Paroxetine-d6, as a hydrochloride salt, presents several hazards that necessitate careful handling and adherence to safety protocols. The following sections summarize the key safety data.

Hazard Identification

Paroxetine-d6 is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Statements:

- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1]
- H318: Causes serious eye damage.[1]

- H335: May cause respiratory irritation.[\[1\]](#)
- H361: Suspected of damaging fertility or the unborn child.[\[1\]](#)
- H411: Toxic to aquatic life with long lasting effects.[\[1\]](#)

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure Route	First-Aid Measures
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
Skin Contact	Immediately wash with water and soap and rinse thoroughly. [1] If skin irritation occurs, get medical advice/attention.
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center/doctor. [2]
Ingestion	If swallowed, call a poison center/doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting. [2] [3]

Handling and Storage

Proper handling and storage procedures are essential to ensure safety and maintain the integrity of the product.

Aspect	Recommendations
Handling	Avoid contact with skin, eyes, or clothing. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[4][5]
Storage	Keep container tightly closed. Store in a dry, cool, and well-ventilated place.[3][6] Recommended storage temperature is -20°C.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling Paroxetine-d6.

Protection Type	Specifications
Eye/Face Protection	Wear tightly fitting safety goggles with side-shields.[6]
Skin Protection	Wear protective gloves and clothing to prevent skin exposure.
Respiratory Protection	Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Physicochemical Properties

Property	Value
Chemical Name	(3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl-d2]-4-(4-fluorophenyl)-piperidine-2,2,6,6-d4, monohydrochloride[1][7]
Synonyms	Paroxetine-d6 (hydrochloride)
Molecular Formula	C ₁₉ H ₁₄ D ₆ FNO ₃ · HCl[7][8]
Molecular Weight	371.9 g/mol [7]
Appearance	Solid[1]
Purity	≥99% deuterated forms (d ₁ -d ₆)[7]
Melting Point	Undetermined[1]
Boiling Point	Undetermined[1]
Solubility	No data available

Experimental Protocols: Quantification of Paroxetine using Paroxetine-d6

Paroxetine-d6 is primarily used as an internal standard for the accurate quantification of paroxetine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for paroxetine quantification in human plasma.

- Aliquoting: To a 1.5 mL polypropylene tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.
- Internal Standard Spiking: Add 25 µL of Paroxetine-d6 internal standard working solution (concentration will depend on the specific assay requirements).

- Protein Precipitation & pH Adjustment: Add 100 μ L of 0.1 M sodium hydroxide to each tube and vortex for 10 seconds.
- Extraction: Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).
- Vortexing and Centrifugation: Vortex the tubes for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
- Supernatant Transfer: Transfer the upper organic layer to a clean 1.5 mL tube.
- Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue with 100 μ L of the mobile phase.
- Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical parameters for the analysis.

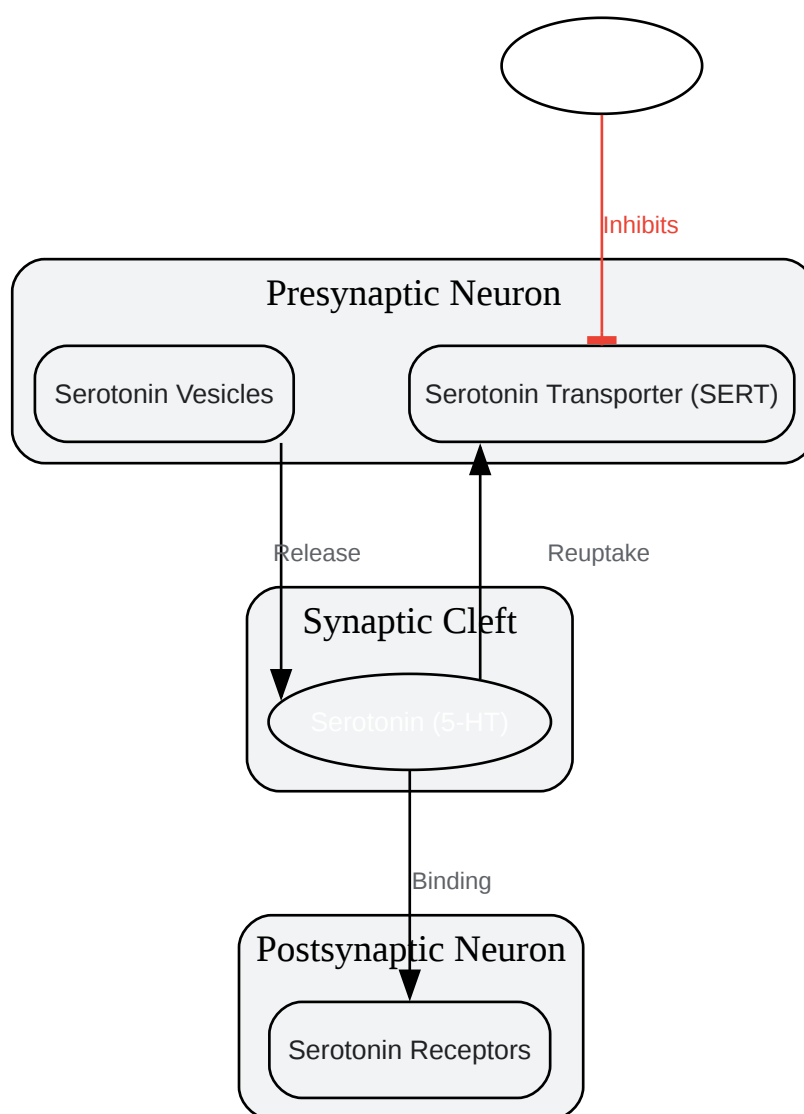
Parameter	Specification
LC System	Agilent 1200 Series or equivalent
Mass Spectrometer	AB Sciex API 4000 or equivalent
Analytical Column	C18 column (e.g., 50 x 4.6 mm, 5 μ m)
Mobile Phase	A mixture of acetonitrile and water with a modifier like formic acid (e.g., 60:40 v/v with 0.1% formic acid)
Flow Rate	0.5 mL/min
Injection Volume	10 μ L
Ionization Mode	Electrospray Ionization (ESI) in Positive Mode
MRM Transitions	Paroxetine: 330.2 \rightarrow 192.0 (m/z) Paroxetine-d6: 336.2 \rightarrow 198.2 (m/z)[4]
Source Temperature	600°C[4]

Signaling Pathways and Mechanism of Action

Paroxetine is a selective serotonin reuptake inhibitor (SSRI).[7] Its mechanism of action involves the potent and selective inhibition of the serotonin transporter (SERT), also known as SLC6A4. This inhibition leads to an increase in the concentration of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Paroxetine's Primary Mechanism of Action

The following diagram illustrates the fundamental mechanism of Paroxetine.

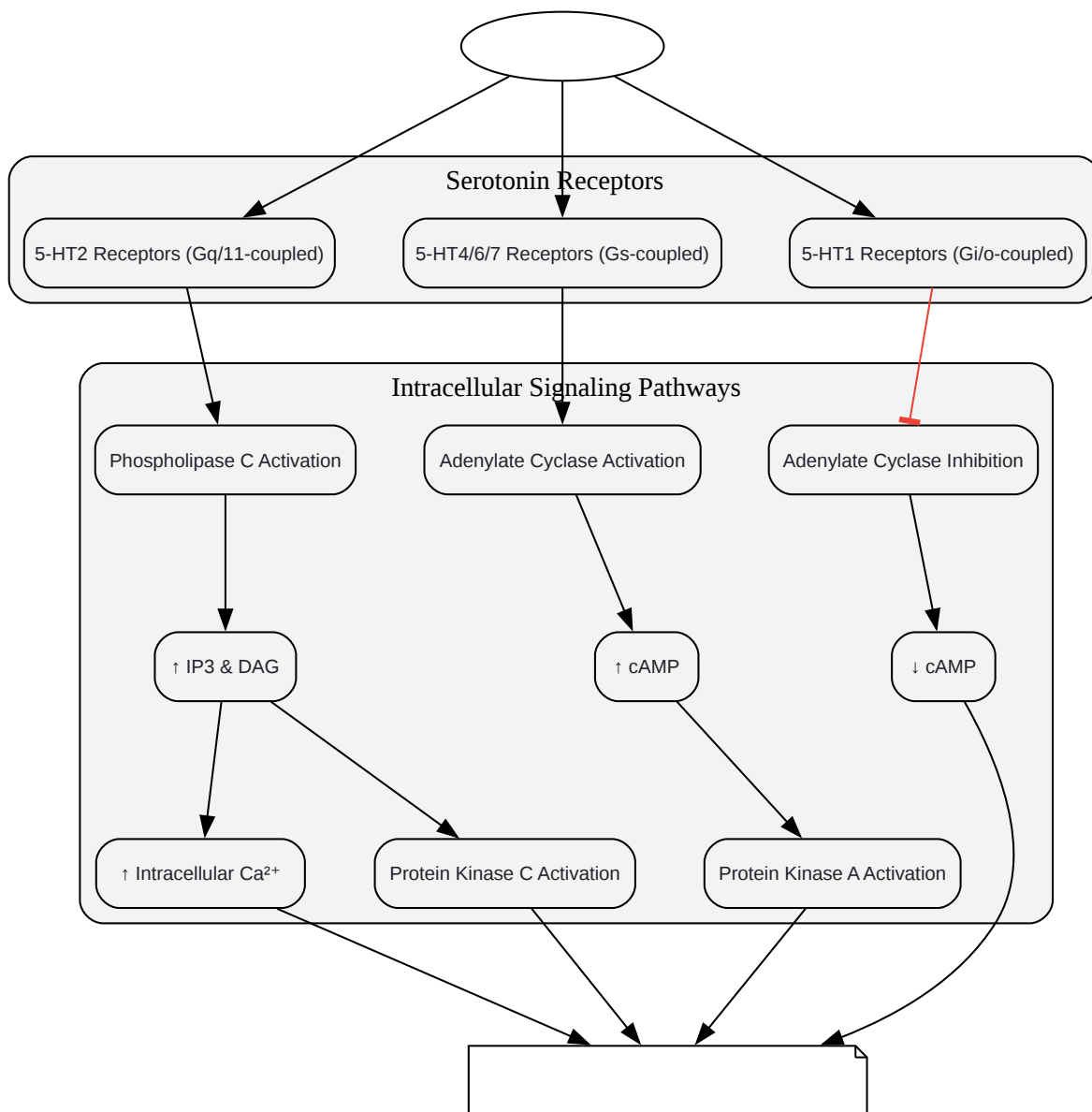


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Caption: Paroxetine blocks the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft.

Downstream Signaling of Serotonin Receptors

The increased availability of serotonin in the synaptic cleft leads to the activation of various postsynaptic serotonin receptors. These receptors are predominantly G-protein coupled receptors (GPCRs) that trigger intracellular signaling cascades. The diagram below provides a simplified overview of the major signaling pathways activated by serotonin receptors.

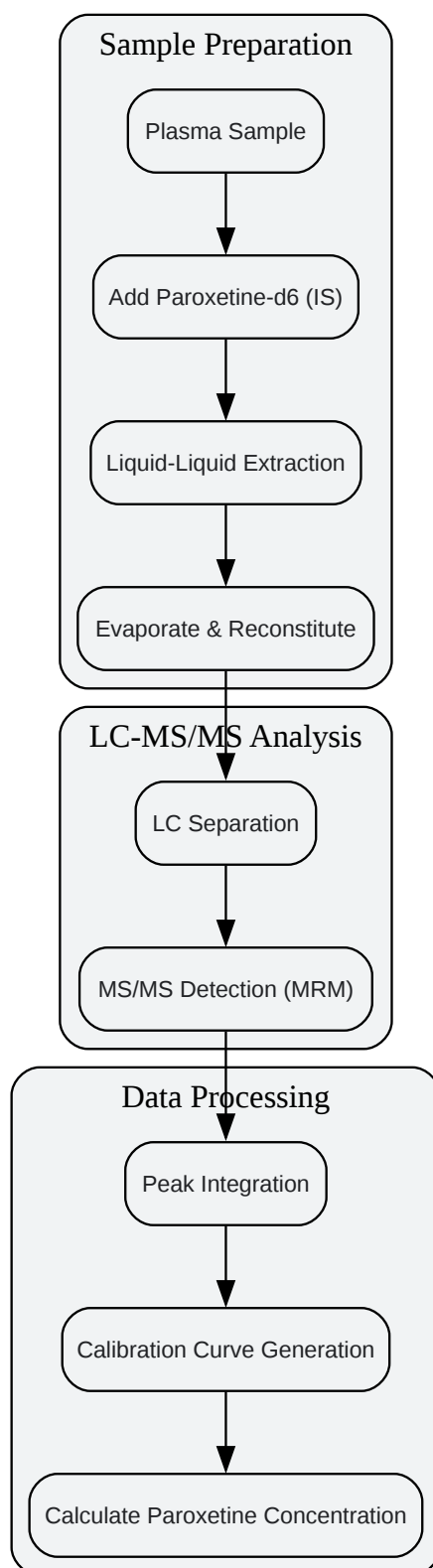


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Caption: Simplified overview of major serotonin receptor signaling pathways.

Experimental Workflow for Paroxetine Quantification

The following diagram outlines the logical workflow for a typical bioanalytical study involving the quantification of paroxetine using Paroxetine-d6.



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Caption: Workflow for quantifying paroxetine in plasma using Paroxetine-d6 as an internal standard.

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